4-(6-chloropyridazin-3-yl)benzoic Acid
Overview
Description
“4-(6-chloropyridazin-3-yl)benzoic Acid” is a chemical compound with the molecular formula C11H7ClN2O2 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of “4-(6-chloropyridazin-3-yl)benzoic Acid” consists of a benzoic acid group attached to a 6-chloropyridazin-3-yl group . Further details about its structure are not available in the resources .Chemical Reactions Analysis
Specific chemical reactions involving “4-(6-chloropyridazin-3-yl)benzoic Acid” are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(6-chloropyridazin-3-yl)benzoic Acid” are not fully detailed in the available resources. It has a molecular weight of 234.64 g/mol. More specific properties like melting point, boiling point, solubility, etc., are not mentioned in the resources .Scientific Research Applications
Fluorescent Dye Development
4-(6-chloropyridazin-3-yl)benzoic Acid has potential applications in the synthesis of novel fluorescent dyes. These dyes are crucial in fields like physics, chemistry, and biology due to their favorable photophysical properties and role in charge transfer processes . The compound’s electron-rich nitrogen carriers can be utilized to create dyes with dynamic applications, including bioimaging and optoelectronics.
Zinc Ion Sensing
This compound has been reported as an effective “turn on” fluorescent sensor for zinc ions . Zinc ion sensors are vital in environmental monitoring and biological research, as zinc is an essential trace element but can be toxic in high concentrations.
DNA Interaction Studies
Derivatives of 4-(6-chloropyridazin-3-yl)benzoic Acid, such as its cobalt complex, have been studied for their ability to interact with DNA . This interaction is significant for understanding the compound’s potential in therapeutic applications, such as targeted drug delivery and gene therapy.
Cytotoxicity Analysis
The cobalt complex of this compound has also been evaluated for its cytotoxic properties . Such studies are essential for developing new chemotherapeutic agents and understanding the compound’s effects on different cell lines.
Antimicrobial Activity
Research indicates that 4-(6-chloropyridazin-3-yl)benzoic Acid derivatives exhibit antimicrobial properties . This application is particularly relevant in the development of new antibiotics and antiseptics.
Anti-Cancer Research
The compound’s derivatives have shown promise in anti-cancer research, with studies indicating potential applications in the development of novel cancer treatments .
Antimalarial Properties
1,3,5-triazine derivatives, which can be synthesized from 4-(6-chloropyridazin-3-yl)benzoic Acid, have been investigated for their antimalarial activities . This is crucial for creating new treatments against malaria, especially in regions where the disease is endemic.
Anti-Viral Research
The same triazine derivatives are also explored for their anti-viral activities . This research is vital for the ongoing development of antiviral drugs, particularly in response to emerging viral threats.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(6-chloropyridazin-3-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-6-5-9(13-14-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIYDCWKTZPYHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423337 | |
Record name | 4-(6-chloropyridazin-3-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-chloropyridazin-3-yl)benzoic Acid | |
CAS RN |
845827-17-0 | |
Record name | 4-(6-chloropyridazin-3-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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